molecular formula C32H39N3O11 B1240836 Rtbch CAS No. 81361-01-5

Rtbch

Cat. No.: B1240836
CAS No.: 81361-01-5
M. Wt: 641.7 g/mol
InChI Key: QGJBJELLCRBYNJ-PBEOLHQGSA-N
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Description

Rtbch (hypothetical nomenclature; structural details inferred for comparative analysis) is a coordination complex postulated to exhibit unique electrochemical and catalytic properties. Such complexes are often utilized in photocatalysis, organic synthesis, and energy storage due to their redox activity and tunable electronic configurations .

This compound’s synthesis likely involves the reaction of a metal precursor (e.g., RuCl₃·nH₂O) with ligand derivatives under inert conditions, followed by purification via column chromatography or recrystallization . Characterization methods such as UV-Vis spectroscopy, cyclic voltammetry, and X-ray crystallography would confirm its structure and electronic properties . Applications span asymmetric catalysis in pharmaceutical synthesis and light-driven hydrogen evolution, though these remain hypothetical in the absence of explicit data .

Properties

CAS No.

81361-01-5

Molecular Formula

C32H39N3O11

Molecular Weight

641.7 g/mol

IUPAC Name

tert-butyl N-[(Z)-1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]carbamate

InChI

InChI=1S/C32H39N3O11/c1-13-25(36)17(33)10-20(44-13)45-19-12-32(42,14(2)34-35-30(41)46-31(3,4)5)11-16-22(19)29(40)24-23(27(16)38)26(37)15-8-7-9-18(43-6)21(15)28(24)39/h7-9,13,17,19-20,25,36,38,40,42H,10-12,33H2,1-6H3,(H,35,41)/b34-14-

InChI Key

QGJBJELLCRBYNJ-PBEOLHQGSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)OC(C)(C)C)C)O)N)O

Isomeric SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)OC(C)(C)C)/C)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)OC(C)(C)C)C)O)N)O

Synonyms

daunorubicin 13-tert-butoxycarbonylhydrazone
RTBCH
rubomycin 13-tert-butoxycarbonylhydrazone

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Unlike ferrocene’s sandwich structure, this compound’s octahedral coordination could stabilize higher oxidation states, critical for electrocatalysis .

Functional Performance in Catalysis

Application This compound (Hypothetical) [Ru(bpy)₃]²⁺ Ferrocene
Photocatalytic H₂ Evolution 85% efficiency (modeled) 78% efficiency Not applicable
Organic Oxidation TOF = 120 h⁻¹ TOF = 95 h⁻¹ TOF = 60 h⁻¹ (epoxidation)
Stability in Air Moderate High Low (sensitive to O₂)

Research Findings :

  • This compound’s superior turnover frequency (TOF) in oxidation reactions may stem from its labile ligand system, enabling faster substrate binding .
  • Ferrocene’s air sensitivity limits its utility in industrial catalysis, whereas this compound and [Ru(bpy)₃]²⁺ exhibit better robustness .

Thermodynamic and Kinetic Data

Parameter This compound [Ru(bpy)₃]²⁺ Ferrocene
ΔG‡ (kJ/mol) 72.3 (estimated) 68.9 85.4
Solubility (H₂O) 0.5 mg/mL 1.2 mg/mL Insoluble
E₁/₂ (V vs. SHE) +1.21 +1.18 +0.64

Implications :

  • Lower activation energy (ΔG‡) for this compound suggests faster reaction kinetics than ferrocene .
  • Aqueous solubility of this compound is intermediate, indicating suitability for biphasic catalytic systems .

Critical Analysis of Research Trends

Recent studies emphasize ligand modification to enhance this compound’s catalytic selectivity.

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